Sinogliatin -

Sinogliatin

Catalog Number: EVT-13530872
CAS Number:
Molecular Formula: C22H27ClN4O5
Molecular Weight: 462.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Sinogliatin was developed as part of research efforts to find effective treatments for metabolic disorders, particularly type 2 diabetes. It has been studied in various preclinical and clinical settings to evaluate its pharmacokinetics and therapeutic potential .

Classification

Sinogliatin is classified as a glucokinase activator, which positions it within a broader category of drugs aimed at modulating glucose metabolism. Its mechanism involves the activation of glucokinase, an enzyme that plays a crucial role in glucose sensing and insulin secretion in pancreatic beta cells .

Synthesis Analysis

Methods

Molecular Structure Analysis

Structure

The molecular structure of Sinogliatin features a pyrrole ring substituted with an acetamide group and a chlorophenoxy moiety. This configuration is essential for its biological activity as a glucokinase activator.

Data

  • Molecular Formula: C22H27ClN4O5C_{22}H_{27}ClN_{4}O_{5}
  • Molecular Weight: 462.93 g/mol
  • CAS Number: 1191996-10-7
  • Structural Characteristics: The presence of the chlorophenoxy group is critical for its interaction with glucokinase .
Chemical Reactions Analysis

Reactions

Sinogliatin undergoes various chemical reactions typical for glucokinase activators, including:

  • Enzyme-mediated reactions: Activation of glucokinase leads to increased phosphorylation of glucose.
  • Metabolic pathways: It is metabolized primarily by cytochrome P450 enzymes, which play a significant role in drug metabolism.

Technical Details

The metabolic stability of Sinogliatin has been assessed using liver microsomes from different species (rat, dog, human) to understand its pharmacokinetics better. These studies typically involve incubating the compound with NADPH and measuring its degradation over time .

Mechanism of Action

Process

Sinogliatin functions by binding to glucokinase in pancreatic beta cells, enhancing its activity. This action increases the conversion of glucose to glucose-6-phosphate, promoting insulin secretion in response to elevated blood glucose levels.

Data

Research indicates that glucokinase activators can significantly lower blood sugar levels in animal models, suggesting potential efficacy in human subjects with type 2 diabetes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid
  • Melting Point: Specific data not provided but generally falls within the range typical for similar compounds.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Sinogliatin exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures. Its chemical behavior aligns with that expected from compounds containing both aromatic and aliphatic structures .

Applications

Sinogliatin's primary application is in the field of diabetes treatment as a glucokinase activator. Its potential benefits include:

  • Improving glycemic control in patients with type 2 diabetes.
  • Reducing the risk of hypoglycemia compared to traditional insulin secretagogues.

Research continues into its efficacy and safety profile through clinical trials aimed at establishing it as a viable therapeutic option for managing blood glucose levels effectively .

Mechanistic Elucidation of Sinogliatin's Glucokinase Activation

Allosteric Modulation of Glucokinase Conformational Dynamics

Sinogliatin (dorzagliatin) exerts its therapeutic effects through precise allosteric regulation of glucokinase (GK), a critical glucose sensor in metabolic homeostasis. GK exists in equilibrium between multiple conformational states: an inactive apo state with low glucose affinity, an "open" intermediate state, and a catalytically active "closed" conformation. X-ray crystallography and small-angle X-ray scattering (SAXS) studies reveal that Sinogliatin binds to an allosteric pocket located ~20 Å from the glucose-binding site, formed by residues bridging the large and small domains of GK (e.g., V62, M210, V452, T168) [1] [8] [10]. This binding stabilizes the active closed conformation by:

  • Reducing Domain Mobility: Formation of hydrogen bonds with T168 and hydrophobic interactions with V452 decreases the energy barrier for domain closure [10].
  • Accelerating Conformational Shifts: Glucose dose-response curves demonstrate a 3.5-fold leftward shift (EC₅₀ ~2.1 mM glucose with Sinogliatin vs. ~7.3 mM without), indicating enhanced sensitivity to physiological glucose fluctuations [1].
  • Mimicking Activating Mutations: Activating GK mutations (e.g., V455M) lower the glucose threshold for conformational transition, an effect pharmacologically replicated by Sinogliatin [1] [8].

Table 1: Structural Impact of Sinogliatin on GK Conformations

Conformational StateGlucose RequirementEffect of Sinogliatin
Apo (Inactive)N/ADecreases population
Open (Intermediate)>8 mMShortens dwell time
Closed (Active)5–8 mMStabilizes; increases occupancy by 70%

This allosteric modulation underlies Sinogliatin’s ability to enhance glucose sensing without overriding physiological regulation [1] [8].

Kinetic Profiling: Vmax Enhancement vs. Km Reduction in Dual-Target Activation

Sinogliatin exhibits distinctive kinetic effects on glucokinase, balancing Vmax (maximal velocity) enhancement and Km (Michaelis constant) reduction across tissues:

  • Pancreatic β-Cells: Primarily reduces Km from ~8 mM to ~4.2 mM, heightening glucose sensitivity to trigger insulin secretion at lower glucose thresholds [9] [2].
  • Hepatocytes: Increases Vmax by ~40–60% at saturating glucose concentrations, augmenting hepatic glucose uptake and glycogen synthesis capacity [9] [5].
  • Glucose-Dependent Activation: Unlike early-generation GK activators, Sinogliatin minimizes Km reduction at hypoglycemic ranges (<4 mM glucose), preserving the enzyme’s sigmoidal kinetics and reducing hypoglycemia risk [5] [9].

Table 2: Kinetic Parameters of Sinogliatin-Activated Glucokinase

TissueParameterBasal ValueWith SinogliatinPhysiological Impact
Pancreatic β-cellKm8.0 mM4.2 mMLower insulin secretion threshold
HepatocyteVmax62.3 U/mg98.7 U/mgEnhanced glycogen synthesis
BothHill coefficient1.71.6Preserved cooperativity

This tissue-selective kinetic tuning enables synchronized glucose regulation: pancreatic sensitization ensures timely insulin release, while hepatic Vmax elevation boosts postprandial glucose disposal [2] [9].

Tissue-Specific Selectivity: Pancreatic β-Cell vs. Hepatocyte Target Engagement

Sinogliatin’s dual-target engagement leverages intrinsic differences in GK regulation between tissues:

  • Pancreatic β-Cells: Lacking GKRP, β-cells exhibit direct glucose-dependent GK activation. Sinogliatin amplifies glucose-stimulated insulin secretion (GSIS) by reducing the glucose threshold for ATP-sensitive potassium channel closure from ~5 mM to ~4 mM, enhancing insulin exocytosis at euglycemic levels [2] [7].
  • Hepatocytes: Sinogliatin’s efficacy depends on modulating the GK-GKRP complex. At low glucose, GK is sequestered in the nucleus by GKRP. Postprandial glucose elevation triggers GK translocation to the cytoplasm—a process accelerated by Sinogliatin, which reduces the glucose threshold for dissociation from ~5 mM to ~3.5 mM [4] [7].
  • Selectivity Context: Unlike hepatoselective GKAs (e.g., TTP399), Sinogliatin’s dual action ensures integrated glucose control: pancreatic insulin secretion suppresses hepatic glucose production, while hepatic GK activation promotes glycogen storage [2] [7].

The compound’s physicochemical properties—moderate hydrophilicity (logP ~2.1) and balanced tissue distribution—enable effective engagement of both targets without preferential accumulation [5].

Disruption of GK-GKRP Complex in Hepatic Glucose Sensing

Sinogliatin’s hepatic action involves targeted modulation, but not complete disruption, of the GK-GKRP interaction—a critical distinction from discontinued GK activators:

  • Mechanism of Dissociation: Sinogliatin binds GK at the allosteric site, inducing conformational changes that reduce GKRP affinity by ~30-fold. This promotes cytoplasmic translocation of GK at lower glucose concentrations (~3.5 mM vs. ~5 mM physiologically) [4] [7].
  • Metabolic Consequences of Disruption: Mendelian randomization studies show that genetic GK-GKRP disruption (mimicking non-selective activators) elevates triglycerides (+0.38 mmol/L, p=1.2×10⁻⁸), LDL-C (+0.21 mmol/L, p=3.4×10⁻⁵), and MASLD risk (OR=14.6; 95% CI:4.57–46.4) due to unregulated hepatic glycolysis overwhelming glycogen storage capacity, shunting excess glucose-6-phosphate to de novo lipogenesis [4] [7].
  • Sinogliatin’s Safety Profile: By preserving residual GK-GKRP interaction, Sinogliatin avoids uncontrolled GK release. Clinical data indicate no significant triglyceride elevation (ΔTG <0.1 mmol/L in phase III trials), contrasting with earlier GKAs like piragliatin [4] [7] [9].

Table 3: Consequences of GK-GKRP Modulation

Intervention TypeHepatic GK ActivityFasting TriglyceridesMASLD RiskCAD Risk
Genetic GK-GKRP disruptionUncontrolled↑↑↑OR=14.6*OR=2.92*
Direct GK activationGlucose-dependentOR=0.69*
Sinogliatin (clinical)ModulatedNot reported

*OR per 1 mmol/L FPG reduction; ↔: no change [7]

This mechanistic precision positions Sinogliatin as a therapeutically viable GKA, avoiding the dyslipidemic pitfalls of non-selective activators [4] [7] [9].

Properties

Product Name

Sinogliatin

IUPAC Name

2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-(2,3-dihydroxypropyl)pyrazol-3-yl]-4-methylpentanamide

Molecular Formula

C22H27ClN4O5

Molecular Weight

462.9 g/mol

InChI

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)

InChI Key

HMUMWSORCUWQJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.